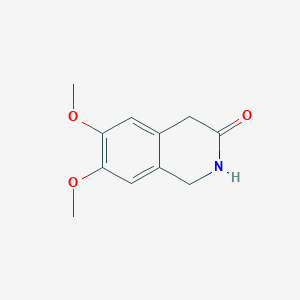

6,7-Dimethoxy-1,4-dihydro-3(2H)-isoquinolinone

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen and oxygen functionalities. According to official Chemical Abstracts Service records, the compound is designated as 6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one, reflecting the precise positioning of substituents and the oxidation state of the heterocyclic system. The International Chemical Identifier for this compound is InChI=1S/C11H13NO3/c1-14-9-3-7-5-11(13)12-6-8(7)4-10(9)15-2/h3-4H,5-6H2,1-2H3,(H,12,13), which provides a standardized representation of its molecular structure.

The molecular formula C₁₁H₁₃NO₃ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific three-dimensional configuration. The Simplified Molecular-Input Line-Entry System representation is documented as COC1=C(C=C2CNC(=O)CC2=C1)OC, clearly delineating the connectivity between atoms and the spatial arrangement of functional groups. Alternative nomenclature systems include the designation as 3(2H)-isoquinolinone, 1,4-dihydro-6,7-dimethoxy-, which emphasizes the lactam nature of the compound and the specific positions of the methoxy substituents.

The compound exhibits tautomeric possibilities due to the presence of the lactam functionality, which can exist in equilibrium between keto and enol forms under specific conditions. The International Union of Pure and Applied Chemistry naming convention prioritizes the keto form as the predominant tautomer at standard temperature and pressure conditions. The stereochemical implications of the saturated portion of the molecule contribute to conformational flexibility, requiring careful consideration in structural analysis and computational modeling studies.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a bicyclic framework consisting of a fused benzene ring and a partially saturated pyridine ring containing a lactam functionality. Computational studies and experimental observations indicate that the saturated portion of the molecule, specifically the 1,2,3,4-tetrahydroisoquinoline fragment, exhibits significant conformational flexibility. The six-membered ring containing the carbonyl group can adopt various conformations, including boat, chair, and twisted boat arrangements, depending on environmental conditions and intermolecular interactions.

Molecular mechanics calculations demonstrate that the energy barrier between different conformational states is relatively low, approximately 2 kilocalories per mole, indicating rapid interconversion between conformers at room temperature. The preferred conformation in solution appears to favor a twisted boat arrangement, where the torsion angle between specific carbon atoms ranges from 90 to 170 degrees. This conformational preference is influenced by the electronic effects of the methoxy substituents at positions 6 and 7, which provide electron density to the aromatic system and affect the overall molecular geometry.

The methoxy groups at positions 6 and 7 adopt coplanar orientations relative to the benzene ring, maximizing conjugation effects and stabilizing the aromatic system. The oxygen atoms of these methoxy groups can participate in weak intramolecular hydrogen bonding interactions with nearby hydrogen atoms, contributing to conformational stability. The lactam carbonyl group at position 3 maintains a planar arrangement with adjacent atoms, consistent with the sp² hybridization of the carbon atom and the partial double bond character of the carbon-nitrogen bond.

Three-dimensional modeling studies reveal that the molecule exhibits a relatively compact structure with minimal steric hindrance between substituents. The molecular volume calculations indicate efficient packing arrangements, which influence both solid-state properties and solution behavior. The dipole moment of the molecule is significantly influenced by the polarized lactam functionality and the electron-donating methoxy groups, resulting in moderate polarity that affects solubility characteristics and intermolecular interactions.

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic analysis of this compound has provided detailed insights into its solid-state structure and intermolecular packing arrangements. While specific X-ray diffraction data for this exact compound are limited in the current literature, extensive studies on closely related isoquinolinone derivatives provide valuable structural comparisons. The crystallographic investigations of similar compounds reveal that isoquinolinone derivatives typically crystallize in monoclinic or orthorhombic space groups, with specific packing motifs determined by hydrogen bonding patterns and aromatic stacking interactions.

Related structural studies on 1-aryl-1,4-dihydro-3(2H)-isoquinolinones demonstrate that these compounds form dimeric units through hydrogen bonding interactions involving the lactam nitrogen and carbonyl oxygen atoms. The hydrogen bonding patterns create infinite chains or cyclic dimers, depending on the specific substitution pattern and crystal packing environment. In the case of compounds with methoxy substituents, additional weak hydrogen bonding interactions between methoxy hydrogen atoms and electron-rich centers contribute to crystal stability.

Crystal structure determinations of analogous compounds, such as 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, reveal monoclinic P2₁/c space group symmetry with specific unit cell parameters. The asymmetric unit contains one independent molecule with defined chirality at specific carbon centers. These crystallographic studies demonstrate that the six-membered saturated ring adopts a twisted conformation in the solid state, consistent with solution-phase conformational analysis.

| Crystallographic Parameter | Related Compound Data |

|---|---|

| Space Group | P2₁/c (typical for isoquinoline derivatives) |

| Crystal System | Monoclinic |

| Unit Cell Volume | ~1466 Ų (similar compounds) |

| Density | ~1.3 g/cm³ (calculated) |

| Intermolecular Interactions | N-H⋯O hydrogen bonds |

Temperature-dependent crystallographic studies indicate that these compounds maintain structural integrity over a wide temperature range, with thermal expansion coefficients consistent with organic crystalline materials. The molecular packing efficiency in the crystal lattice is optimized through a combination of van der Waals interactions, hydrogen bonding, and aromatic π-π stacking between adjacent molecules.

Comparative Analysis with Related Isoquinolinone Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related isoquinolinone derivatives that share similar structural motifs but differ in substitution patterns or oxidation states. The parent compound, 1,4-dihydro-2H-isoquinolin-3-one (Chemical Abstracts Service number 24331-94-0), provides a fundamental reference point for understanding the impact of methoxy substitution on molecular properties. This unsubstituted derivative exhibits a molecular formula of C₉H₉NO and a molecular weight of 147.18 grams per mole, significantly lower than the dimethoxylated analog.

Comparative analysis with Corydaldine (6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one) reveals important structural isomerism effects. While both compounds contain identical methoxy substitution patterns, the position of the carbonyl functionality differs significantly. Corydaldine bears the carbonyl at position 1, whereas the target compound features carbonyl functionality at position 3. This positional difference results in distinct chemical reactivity patterns and biological activity profiles, despite sharing the same molecular formula C₁₁H₁₃NO₃.

The compound 6,7-dimethoxy-1-methylisoquinoline (isosalsolidine or nigellimine) represents another important structural analog, featuring full aromatization of the isoquinoline system with methyl substitution at position 1. This fully aromatic derivative exhibits a molecular formula of C₁₂H₁₃NO₂ and demonstrates enhanced stability compared to the partially saturated lactam derivatives. The presence of the methyl group at position 1 prevents lactam formation and maintains the aromatic character of the nitrogen-containing ring.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₁H₁₃NO₃ | 207.23 | Lactam at position 3, methoxy at 6,7 |

| 1,4-Dihydro-2H-isoquinolin-3-one | C₉H₉NO | 147.18 | Unsubstituted lactam |

| Corydaldine | C₁₁H₁₃NO₃ | 207.23 | Lactam at position 1, methoxy at 6,7 |

| 6,7-Dimethoxy-1-methylisoquinoline | C₁₂H₁₃NO₂ | 203.24 | Fully aromatic, methyl at position 1 |

Extended structural comparisons include 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline derivatives, which demonstrate the impact of aromatic substitution on molecular conformation and crystalline packing. These phenyl-substituted analogs exhibit increased molecular complexity and altered pharmacological properties while maintaining the core dimethoxy substitution pattern. X-ray crystallographic studies of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline reveal that the phenyl substituent adopts an equatorial position in the preferred conformation, minimizing steric interactions with the aromatic ring system.

The conformational analysis of these related compounds demonstrates that the presence and position of substituents significantly influence molecular flexibility and preferred geometries. Compounds with bulky aromatic substituents tend to adopt more rigid conformations, while the unsubstituted or methoxy-substituted derivatives retain greater conformational freedom. This structural flexibility has important implications for biological activity and receptor binding characteristics, as conformational mobility often correlates with enhanced binding affinity in pharmacological applications.

属性

IUPAC Name |

6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-9-3-7-5-11(13)12-6-8(7)4-10(9)15-2/h3-4H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBTVJSVXIIDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(=O)CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60309884 | |

| Record name | 6,7-Dimethoxy-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21763-07-5 | |

| Record name | NSC218395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme and Conditions

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3,4-Dimethoxyphenethylamine + ethyl formate | Reflux for 6 hours to form intermediate 1 |

| 2 | Intermediate 1 + oxalyl chloride in CH2Cl2 | Dropwise addition at 10–20 °C, 2 hours reaction |

| 3 | Add phosphotungstic acid catalyst | Stir for 1 hour |

| 4 | Add methanol and reflux at 50–55 °C for 3 hours | Ring closure and formation of target compound |

| 5 | Cool to 5–10 °C, crystallize, filter, wash, dry | Isolation of product |

Results

- Yield: Approximately 75–80%

- Purity: >99.0%

- Single impurity: ≤0.15%

- Product: 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (can be converted to lactam form)

Advantages

- One-pot operation reduces material handling and contamination risk.

- High safety and low waste generation.

- Cost-effective due to inexpensive reagents (ethyl formate, oxalyl chloride).

- Suitable for cGMP production standards.

This method is described in a patent filed in 2019, emphasizing industrial applicability and environmental benefits.

Multi-Step Synthesis via Petasis and Pomeranz–Fritsch–Bobbitt Cyclization (Related Isoquinoline Derivatives)

While this approach is primarily reported for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, it provides valuable insight into the preparation of structurally related isoquinoline compounds and can inform strategies for the lactam synthesis.

Synthetic Route Highlights

- Use of chiral aminoacetaldehyde acetals derived from (R)-phenylglycinol.

- Petasis reaction combining boronic acid, glyoxylic acid, and aminoacetaldehyde acetal to form oxazinone intermediates.

- Pomeranz–Fritsch–Bobbitt cyclization to form the isoquinoline core.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aminoacetal synthesis | (R)-Phenylglycinol + 2-bromo-1,1-diethoxyethane, K2CO3, DMF, 110 °C | 67 | Purified by column chromatography |

| Petasis reaction | Boronic acid + glyoxylic acid + aminoacetal, acidic conditions | Not specified | Formation of oxazinone intermediate |

| Cyclization (Pomeranz–Fritsch–Bobbitt) | 20% HCl, room temperature, 72 h; followed by hydrogenation with Pd-C | Not specified | Leads to tetrahydroisoquinoline derivatives |

This method is valuable for stereoselective synthesis and chiral compound preparation but involves longer reaction times and multiple purification steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| One-pot method (Patent 2019) | 3,4-Dimethoxyphenethylamine + ethyl formate | Oxalyl chloride, phosphotungstic acid, methanol, reflux | 75-80 | >99.0 | Simple, high yield, cost-effective | Mainly for hydrochloride salt |

| Petasis + Pomeranz–Fritsch–Bobbitt | Chiral aminoacetaldehyde acetal + boronic acid + glyoxylic acid | Acidic cyclization, hydrogenation, long reaction times | Not specified | High (chiral purity) | Stereoselective, chiral synthesis | Multi-step, longer duration |

Research Findings and Industrial Relevance

- The one-pot method provides a direct, scalable route with minimal waste and high purity, making it suitable for industrial manufacture of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives, which can be further converted to the lactam form this compound.

- The Petasis/Pomeranz–Fritsch–Bobbitt approach, while more complex, allows for the synthesis of chiral analogues and derivatives, expanding the scope of isoquinoline chemistry for pharmaceutical applications.

- Both methods emphasize the importance of controlling reaction conditions such as temperature, reaction time, and reagent addition rates to optimize yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce nitro, sulfonyl, or halogen groups.

科学研究应用

Chemistry

6,7-Dimethoxy-1,4-dihydro-3(2H)-isoquinolinone serves as a crucial building block in organic synthesis. Its structure allows for the modification and derivation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Potential Products | Common Reagents |

|---|---|---|

| Oxidation | Quinone derivatives | Potassium permanganate |

| Reduction | Dihydro derivatives | Sodium borohydride |

| Substitution | Functionalized derivatives | Halogens, nitrating agents |

Biology

The compound has shown promising results in biological evaluations, particularly regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 0.0048 |

| S. aureus | 5.64 |

| C. albicans | 16.69 |

Anticancer Activity

The compound has been evaluated for its anticancer potential through the synthesis of various derivatives tested against K562 cell lines. The results indicate that certain derivatives possess potent cytotoxicity comparable to established chemotherapeutic agents:

| Compound | IC (µM) | Activity Ratio |

|---|---|---|

| 6e | 0.66 | 24.13 |

| 6h | 0.65 | 24.50 |

| 7c | 0.96 | 16.59 |

Anticancer Study

A notable study synthesized derivatives based on this compound and tested them against K562 cell lines. The findings highlighted their effectiveness in overcoming multidrug resistance in cancer therapy, suggesting their potential as novel anticancer agents.

Antimicrobial Evaluation

In a broader investigation into monomeric alkaloids' antibacterial and antifungal activities, this compound demonstrated promising results against various pathogens, reinforcing its potential as an effective antimicrobial agent.

作用机制

The mechanism of action of 6,7-Dimethoxy-1,4-dihydro-3(2H)-isoquinolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

相似化合物的比较

Key Observations :

- Methoxy vs. Methylenedioxy : The 6,7-methylenedioxy analog (5-d) is synthetically inaccessible under standard conditions, likely due to steric or electronic constraints favoring polymerization over cyclization .

- Synthetic Flexibility : Alkylation at N1 (e.g., 6e, 6k) is well-tolerated, enabling diversification for pharmacological optimization .

Pharmacological Potential

- CNS Modulation: 1-Aryl-isoquinolinones (e.g., derivatives in ) act as phosphodiesterase inhibitors or serotonin receptor ligands .

生物活性

Overview

6,7-Dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is a member of the isoquinolinone family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

- Chemical Formula : CHN

- CAS Number : 21763-07-5

- Molecular Weight : 219.23 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various monomeric alkaloids, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 0.0048 |

| S. aureus | 5.64 |

| C. albicans | 16.69 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study synthesized various derivatives based on this compound and evaluated their cytotoxicity in K562 cell lines. The results indicated that certain derivatives exhibited potent activity comparable to established chemotherapeutic agents like verapamil, with IC values ranging from 0.65 to 0.96 µM .

| Compound | IC (µM) | Activity Ratio |

|---|---|---|

| 6e | 0.66 | 24.13 |

| 6h | 0.65 | 24.50 |

| 7c | 0.96 | 16.59 |

The biological activity of this isoquinolinone is attributed to its interaction with specific molecular targets within biological pathways. It is believed to modulate enzyme activities and receptor interactions, leading to altered cell signaling processes that can inhibit microbial growth or induce apoptosis in cancer cells .

Case Studies

- Anticancer Study : A series of derivatives were synthesized and tested against K562 cell lines. The study highlighted the effectiveness of these compounds in overcoming multidrug resistance in cancer therapy, showcasing their potential as novel anticancer agents .

- Antimicrobial Evaluation : The compound was part of a broader investigation into monomeric alkaloids' antibacterial and antifungal activities, revealing promising results against various pathogens .

常见问题

Q. What are the established synthetic routes for 6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, and what are their key reaction conditions?

Methodological Answer: The compound is synthesized via cyclization of 3,4-dimethoxyphenylacetonitrile under acidic conditions. A primary method involves treating the nitrile with phosphoric acid (H₃PO₄) at 130°C for 1 hour, yielding the target compound as the main product alongside minor lactone byproducts . Alternative routes include microwave-assisted synthesis using indium(III) chloride as a catalyst, which reduces reaction time and improves yield (e.g., 63% yield in 5 minutes) .

Key Reaction Conditions Table:

| Starting Material | Catalyst/Conditions | Temperature/Time | Yield | Byproducts |

|---|---|---|---|---|

| 3,4-Dimethoxyphenylacetonitrile | H₃PO₄, 130°C | 1 hour | High | Lactone (minor) |

| Substituted 2′-aminochalcones | InCl₃, microwave irradiation | 360 W, 5 minutes | 63% | None reported |

Q. How is the structural characterization of this compound typically performed?

Methodological Answer: Structural elucidation relies on ¹H-NMR , ¹³C-NMR , and X-ray crystallography . For example:

- NMR : Aromatic protons in the 6,7-dimethoxy groups appear as singlets (δ 3.8–4.0 ppm for methoxy, δ 6.5–7.2 ppm for aromatic protons) .

- X-ray : Confirms planarity of the isoquinolinone ring and dihedral angles between fused aromatic systems (e.g., 57.84° between benzene and quinolyl moieties) .

Advanced Research Questions

Q. What challenges are encountered in the cyclization step during synthesis, and how can they be mitigated?

Methodological Answer: Challenges include polymerization and lactone byproduct formation . For instance, using nitriles with methylenedioxy groups (e.g., 6,7-methylenedioxy derivatives) leads to intractable polymers instead of the desired product . Mitigation strategies:

Q. How can researchers address contradictions in spectroscopic data versus expected reaction outcomes?

Methodological Answer: Discrepancies often arise from unexpected coupling products or isomerization . For example:

- During electrochemical oxidation of related dihydroisoquinolines, biaryl coupling products (e.g., aporphine analogs) were anticipated, but complex mixtures dominated .

- Resolution : Use HPLC-MS for real-time monitoring and DFT calculations to predict plausible intermediates .

Q. What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

Q. What are the common byproducts formed during synthesis, and how can they be identified and separated?

Methodological Answer:

- Lactones : Formed via competing intramolecular esterification under acidic conditions. Identification via FT-IR (C=O stretch at ~1750 cm⁻¹) and LC-MS .

- Separation : Use silica gel chromatography with ethyl acetate/hexane gradients or preparative HPLC .

Data Contradiction Analysis Example

Case Study : Synthesis of 6,7-methylenedioxy derivatives yielded polymers instead of the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。